N-(oxan-4-yl)hydroxylamine

Description

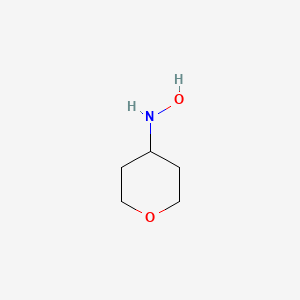

N-(oxan-4-yl)hydroxylamine is a hydroxylamine derivative characterized by a hydroxylamine (–NHOH) group substituted with an oxane (tetrahydropyran) ring at the nitrogen atom. This compound is part of a broader class of hydroxylamine derivatives, which are pivotal in organic synthesis, pharmaceutical applications, and analytical chemistry due to their reactive –NHOH group.

For instance, N-(oxan-4-yl)piperidin-4-amine dihydrochloride (a structurally related compound) has been identified as a component of the drug candidate navacaprant, highlighting the pharmacological relevance of oxane-substituted amines . However, the hydroxylamine variant’s specific applications remain underexplored, necessitating comparisons with well-studied analogs.

Properties

IUPAC Name |

N-(oxan-4-yl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-6-5-1-3-8-4-2-5/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMSJQNDXPPCQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)hydroxylamine typically involves the reaction of tetrahydro-2H-pyran with hydroxylamine. One common method includes the use of tetrahydropyran-2-yl chloride, which reacts with hydroxylamine under basic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, followed by purification steps such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(oxan-4-yl)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity . Additionally, the tetrahydro-2H-pyran ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Hydroxylamine derivatives are classified based on substituents attached to the nitrogen or oxygen atoms. Key analogs include:

Key Observations :

- N-substituted hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine) are prone to enzymatic metabolism, generating reactive intermediates like o-aminophenol and nitroso compounds .

- O-substituted hydroxylamines primarily form oximes with aldehydes/ketones, useful in analytical derivatization without requiring reduction steps .

Reactivity and Metabolic Pathways

- N-(2-methoxyphenyl)hydroxylamine: Metabolized by hepatic microsomes (CYP enzymes) to o-anisidine and o-aminophenol, with species-specific variations (e.g., rabbits vs. rats) . Forms DNA-damaging nitroso intermediates, linking it to carcinogenicity .

- This compound: No direct metabolic data available. However, its oxane ring may impede enzymatic access, unlike planar aromatic substituents in N-(2-methoxyphenyl)hydroxylamine.

- O-substituted hydroxylamines :

- React with aldehydes under mild conditions to form stable oximes, enabling sensitive detection in analytical chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.